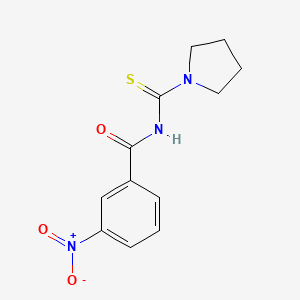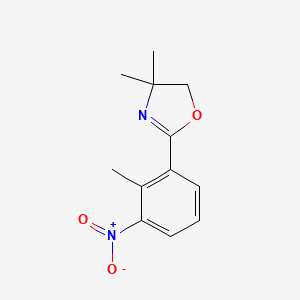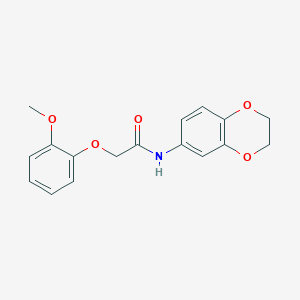![molecular formula C15H16Cl2N4 B5700072 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act on multiple targets, including the dopamine and serotonin receptors. The compound has been shown to modulate the release of neurotransmitters and to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, the compound has been shown to improve cognitive function and to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine for lab experiments is its high potency and selectivity. This makes it a useful tool for studying the mechanisms of action of various drugs and for identifying potential therapeutic targets. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its use in therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential and to optimize its use in therapeutic applications.
合成方法
The synthesis of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to obtain the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. The compound has been shown to exhibit potent activity against certain cancer cell lines, as well as antiviral and antibacterial activity. In neuroscience, the compound has been studied for its potential as a treatment for neurological disorders such as schizophrenia and depression.
属性
IUPAC Name |
2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c16-13-3-1-4-14(17)12(13)11-20-7-9-21(10-8-20)15-18-5-2-6-19-15/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOUEBEUIAATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)


![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)